methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
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Overview
Description
Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a complex organic compound with a molecular formula of C21H32O3. It is characterized by the presence of an oxirane ring and a long tetraenyl chain, making it a unique molecule with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring into the molecule. The reaction is usually carried out under mild conditions to prevent the decomposition of the sensitive tetraenyl chain .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is optimized to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The tetraenyl chain can be hydrogenated to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions
Major Products
The major products formed from these reactions include diols, saturated derivatives, and various functionalized compounds depending on the nucleophile used .
Scientific Research Applications
Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The tetraenyl chain may also interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[3-[(1Z,3Z,5Z,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate: Similar structure but with different stereochemistry.
Methyl 4-[3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate: Similar structure but with different double bond configurations.
Uniqueness
Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is unique due to its specific stereochemistry and the presence of both an oxirane ring and a tetraenyl chain.
Properties
CAS No. |
72345-92-7 |
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Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14- |
InChI Key |
WTKAVFHPLJFCMZ-XRQYYYDCSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C\C1C(O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
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